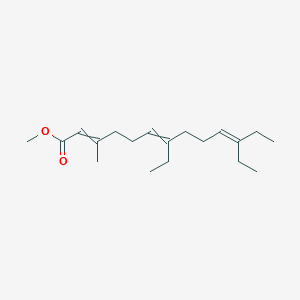
Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate is an organic compound with the molecular formula C17H28O2. It is a member of the ester family, characterized by the presence of a methyl ester functional group. This compound is notable for its unique structure, which includes multiple double bonds and alkyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, ethers.
Aplicaciones Científicas De Investigación
Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound’s multiple double bonds and alkyl substituents may also influence its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3,7,11-trimethyltrideca-2,6,10-trienoate
- Methyl 3,7,11-trimethyldodeca-2,6,10-trienoate
- Methyl 3,7,11-trimethyldodeca-2,6,10-trienyl propionate
Uniqueness
Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate is unique due to its specific alkyl substituents and the arrangement of double bonds
Propiedades
Número CAS |
65954-48-5 |
|---|---|
Fórmula molecular |
C19H32O2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate |
InChI |
InChI=1S/C19H32O2/c1-6-17(7-2)12-10-14-18(8-3)13-9-11-16(4)15-19(20)21-5/h12-13,15H,6-11,14H2,1-5H3 |
Clave InChI |
CSQIDALAJPYXRD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCCC(=CCCC(=CC(=O)OC)C)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


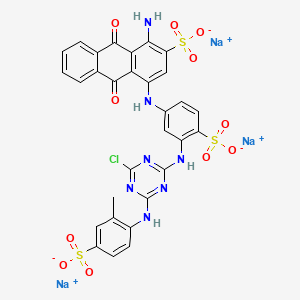

![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)

![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)

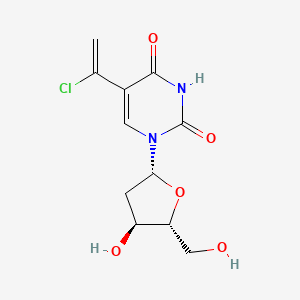
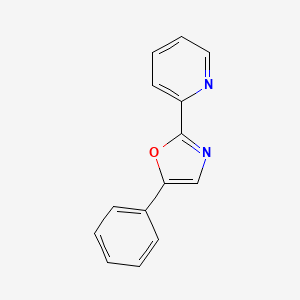

![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)
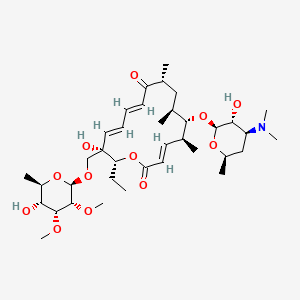
![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)
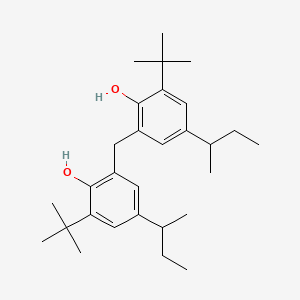
![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
